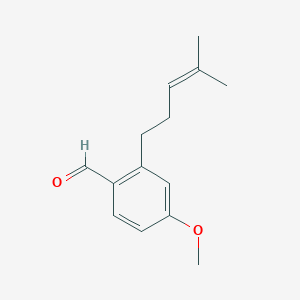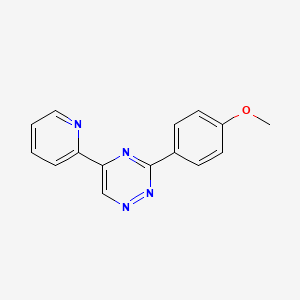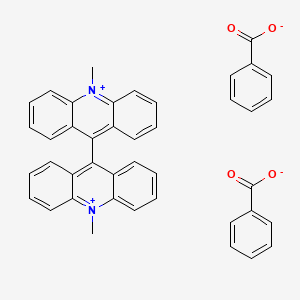![molecular formula C18H24N4O B12544778 2-{[2-(4-{(E)-[4-(Dimethylamino)phenyl]diazenyl}phenyl)ethyl]amino}ethan-1-ol CAS No. 143057-15-2](/img/structure/B12544778.png)
2-{[2-(4-{(E)-[4-(Dimethylamino)phenyl]diazenyl}phenyl)ethyl]amino}ethan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-{[2-(4-{(E)-[4-(Dimethylamino)phenyl]diazenyl}phenyl)ethyl]amino}ethan-1-ol is a complex organic compound known for its unique structure and properties It is characterized by the presence of a diazenyl group, which is a functional group consisting of two nitrogen atoms connected by a double bond, and a dimethylamino group, which is a functional group consisting of a nitrogen atom bonded to two methyl groups
Méthodes De Préparation
The synthesis of 2-{[2-(4-{(E)-[4-(Dimethylamino)phenyl]diazenyl}phenyl)ethyl]amino}ethan-1-ol typically involves multiple steps, including the formation of the diazenyl group and the attachment of the dimethylamino group. One common synthetic route involves the reaction of 4-(dimethylamino)benzaldehyde with hydrazine to form the corresponding hydrazone, which is then oxidized to form the diazenyl compound. This intermediate is then reacted with an appropriate ethylamine derivative to form the final product. Industrial production methods may involve similar steps but are optimized for large-scale production and may include additional purification steps to ensure the purity of the final product .
Analyse Des Réactions Chimiques
2-{[2-(4-{(E)-[4-(Dimethylamino)phenyl]diazenyl}phenyl)ethyl]amino}ethan-1-ol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides, often using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can convert the diazenyl group to an amine group, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another. .
Applications De Recherche Scientifique
2-{[2-(4-{(E)-[4-(Dimethylamino)phenyl]diazenyl}phenyl)ethyl]amino}ethan-1-ol has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in various organic synthesis reactions and as a precursor for the synthesis of other complex organic compounds.
Biology: The compound is studied for its potential biological activities, including its interactions with biological macromolecules and its effects on cellular processes.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate for the treatment of various diseases.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals
Mécanisme D'action
The mechanism of action of 2-{[2-(4-{(E)-[4-(Dimethylamino)phenyl]diazenyl}phenyl)ethyl]amino}ethan-1-ol involves its interaction with specific molecular targets and pathways. The diazenyl group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to changes in their structure and function. The dimethylamino group can interact with various receptors and enzymes, modulating their activity and leading to various biological effects .
Comparaison Avec Des Composés Similaires
2-{[2-(4-{(E)-[4-(Dimethylamino)phenyl]diazenyl}phenyl)ethyl]amino}ethan-1-ol can be compared with other similar compounds, such as:
4-[2-[4-(Dimethylamino)phenyl]diazenyl]benzenesulfonic acid: This compound also contains a diazenyl group and a dimethylamino group but has different chemical properties and applications.
Methanone, bis[4-(dimethylamino)phenyl]-: This compound has a similar structure but lacks the ethylamine moiety, leading to different reactivity and applications. The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties
Propriétés
Numéro CAS |
143057-15-2 |
|---|---|
Formule moléculaire |
C18H24N4O |
Poids moléculaire |
312.4 g/mol |
Nom IUPAC |
2-[2-[4-[[4-(dimethylamino)phenyl]diazenyl]phenyl]ethylamino]ethanol |
InChI |
InChI=1S/C18H24N4O/c1-22(2)18-9-7-17(8-10-18)21-20-16-5-3-15(4-6-16)11-12-19-13-14-23/h3-10,19,23H,11-14H2,1-2H3 |
Clé InChI |
CPHMUKKMSDPBAV-UHFFFAOYSA-N |
SMILES canonique |
CN(C)C1=CC=C(C=C1)N=NC2=CC=C(C=C2)CCNCCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-{2-[4-(Ethylsulfanyl)-5-hydroxy-2-methoxyphenyl]ethyl}acetamide](/img/structure/B12544695.png)


![4-(7-Methyl-2H-furo[2,3-f][1,3]benzodioxol-6-yl)benzene-1,3-diol](/img/structure/B12544704.png)

![Benzonitrile, 3-[4-(phenylmethyl)-1-piperidinyl]-](/img/structure/B12544725.png)
![3-[5-(Buta-1,3-dien-2-yl)-2,2-dimethyl-1,3-dioxan-5-yl]propanenitrile](/img/structure/B12544727.png)


![4-(3-Chlorophenyl)-2-phenyl-5-[(prop-1-yn-1-yl)oxy]pyrimidine](/img/structure/B12544744.png)
![2-[3-(Diethylamino)propoxy]-9H-thioxanthen-9-one](/img/structure/B12544748.png)
![3-[(3-Chlorophenyl)methylidene]piperazine-2,5-dione](/img/structure/B12544749.png)


